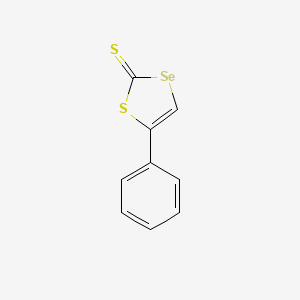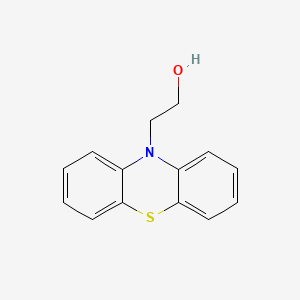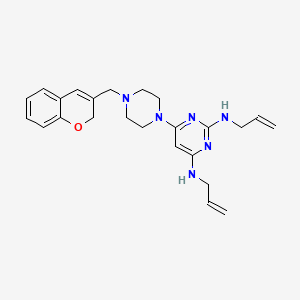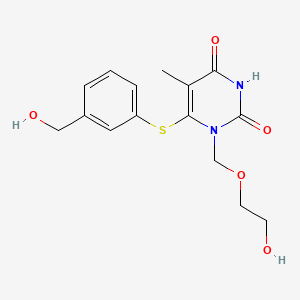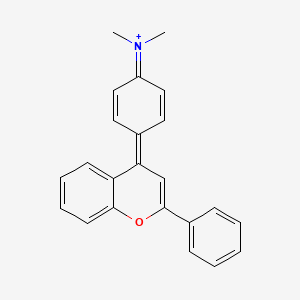
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane is a complex organic compound that belongs to the class of chromenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane typically involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . This process involves a domino sequence of Michael addition, cyclization, and aerial oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromene ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromene derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane has several scientific research applications:
Mecanismo De Acción
The mechanism by which Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to proteins, enzymes, or receptors, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the biological context in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones: This compound shares a similar chromene structure and has been studied for its interactions with proteins.
2-(5,7-Dimethyl-2-phenyl-4H-chromen-4-ylidene)malononitrile:
Uniqueness
Dimethyl(4-(2-phenyl-4H-chromen-4-ylidene)-2,5-cyclohexadien-1-ylidene)-lambda(5)-azane is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
6947-89-3 |
|---|---|
Fórmula molecular |
C23H20NO+ |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
dimethyl-[4-(2-phenylchromen-4-ylidene)cyclohexa-2,5-dien-1-ylidene]azanium |
InChI |
InChI=1S/C23H20NO/c1-24(2)19-14-12-17(13-15-19)21-16-23(18-8-4-3-5-9-18)25-22-11-7-6-10-20(21)22/h3-16H,1-2H3/q+1 |
Clave InChI |
BJVQGFOSPIISLM-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=C1C=CC(=C2C=C(OC3=CC=CC=C32)C4=CC=CC=C4)C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


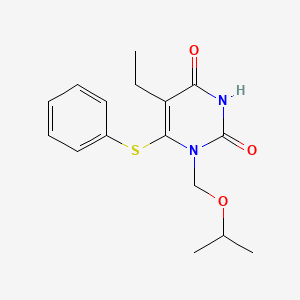

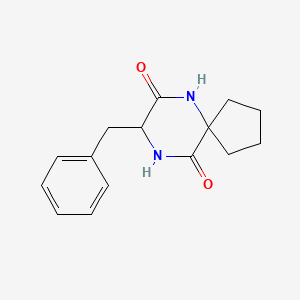




![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
